

In-Depth Technical Guide: Identification of Levothyroxine N-Formyl Impurity

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Compound of Interest

Compound Name: *N-Formyl Thyroxine-13C6*

CAS No.: 1346604-89-4

Cat. No.: B585452

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Executive Summary

Levothyroxine Sodium (T4) is a narrow therapeutic index (NTI) drug, making the control of impurities critical for patient safety and regulatory compliance. The N-Formyl Levothyroxine impurity (CAS 671235-41-9) is a specific degradation product formed by the reaction of the primary amine of the alanyl side chain with formic acid.

This impurity is unique because it is often excipient-driven, arising from trace levels of formic acid or formaldehyde in common excipients (e.g., PEG, Polyvinylpyrrolidone, Lactose) under stress conditions. Its identification requires high-resolution LC-MS/MS to distinguish it from other amide derivatives (like N-Acetyl T4) and to validate its formation pathway.

Chemical Identity and Formation Mechanism[1]

Chemical Structure

- Common Name: N-Formyl Levothyroxine (N-Formyl-T4)[1][2]
- Chemical Name: N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine[1][3][4]

- Molecular Formula:

[3]

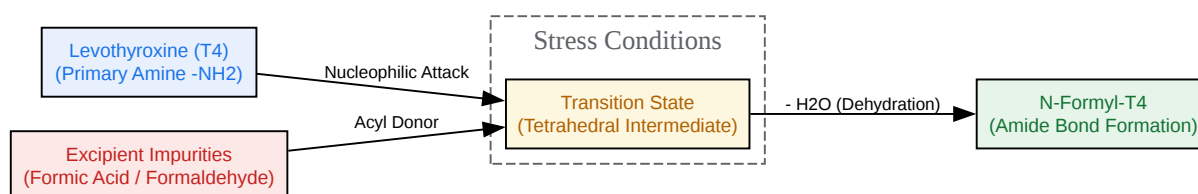
- Molecular Weight: 804.88 g/mol [1][3]
- Key Structural Feature: The primary amine at the chiral center is formylated, removing the zwitterionic character of the amino group and significantly altering its chromatographic retention.

Mechanistic Pathway

The formation of N-Formyl-T4 is a classic nucleophilic acyl substitution. The nucleophilic nitrogen of the Levothyroxine amine attacks the carbonyl carbon of a formic acid species. This reaction is often catalyzed by moisture and heat in the solid state.

Sources of Formylating Agents:

- Excipient Degradation: Polyethylene Glycol (PEG) and Polysorbates can undergo oxidative degradation to produce formic acid and formaldehyde.
- Maillard Reaction Precursors: While Lactose typically forms Schiff bases (glycosyl amines), degradation of reducing sugars can yield small chain aldehydes/acids including formic acid.



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Figure 1: Reaction pathway for the formation of N-Formyl Levothyroxine from T4 and excipient-derived formic acid.[5]

Analytical Strategy: Identification and Characterization

To positively identify N-Formyl-T4, a multi-tiered approach using HPLC-UV for routine monitoring and LC-MS/MS for structural elucidation is required.

Chromatographic Logic (HPLC)

Because the N-formylation caps the basic amine group, the molecule loses its ability to protonate at acidic pH. This increases its hydrophobicity compared to the parent Levothyroxine.

- Predicted Elution: N-Formyl-T4 typically elutes after the parent Levothyroxine peak (RRT > 1.0) on C18 columns.[\[6\]](#)[\[7\]](#)
- Differentiation: It must be chromatographically resolved from N-Acetyl-T4 (another common congener) and Liothyronine (T3).

High-Resolution LC-MS/MS Protocol

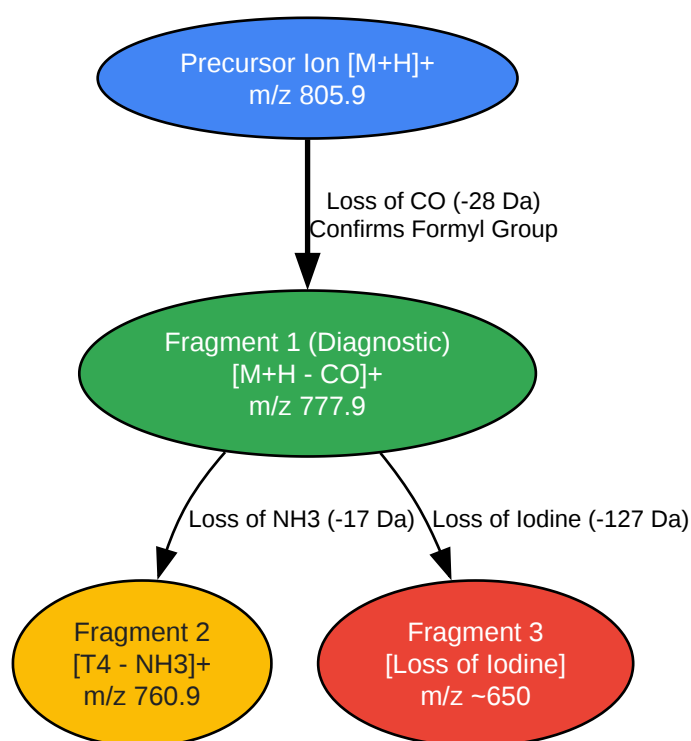
This protocol serves as the definitive identification method.

Instrument Parameters:

- Ionization: ESI Positive Mode (+ve).
- Column: Kinetex Polar C18 or equivalent (2.6 μm , 100 x 2.1 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Note: While formic acid is the reactant, its use in the mobile phase at low concentration and ambient temperature during the short run time does not typically cause on-column artifact formation. However, validation using ammonium acetate buffer is recommended to rule out artifacts.

MS/MS Fragmentation Logic (Self-Validating): To confirm the structure, you must observe the specific loss of the formyl group.

- Precursor Ion:
- Primary Fragment (Diagnostic): Loss of CO (28 Da).
 - (Reverts to protonated T4 species).
 - Interpretation: This transition is highly specific to formyl derivatives (loss of carbon monoxide).
- Secondary Fragments (T4 Backbone):
 - (Loss of
 - from the de-formylated amine).
 - (Loss of Iodine + OH).



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Figure 2: MS/MS fragmentation tree for N-Formyl Levothyroxine. The 805 → 777 transition is the critical quality attribute for identification.

Synthesis of Reference Standard (Procedure 1)

To quantify the impurity, a reference standard must be synthesized. The following protocol utilizes a mixed anhydride approach, which is cleaner than direct heating with formic acid.

Synthesis Protocol

- Preparation of Mixed Anhydride:
 - Mix Formic Acid (5 eq) and Acetic Anhydride (2 eq) at 0°C. Stir for 30 minutes to form the formic-acetic anhydride intermediate.
- Reaction:
 - Dissolve Levothyroxine Sodium (1 eq) in dry DMF or Pyridine.
 - Add the mixed anhydride solution dropwise at 0°C.
 - Allow to warm to room temperature and stir for 2 hours.
- Work-up:
 - Quench with ice water. The N-Formyl derivative often precipitates due to reduced solubility at neutral pH.
 - Filter and wash with water.
- Purification:
 - Purify via Preparative HPLC (C18, Water/Acetonitrile gradient) to remove unreacted T4 and potential N-Acetyl byproducts (formed if acetic anhydride reacts directly, though formic is more reactive).

Data Summary for Validation

Parameter	Specification for N-Formyl-T4
Retention Time (RRT)	~1.1 - 1.3 relative to T4 (Method Dependent)
Molecular Ion (ESI+)	805.9 m/z
Key Fragment	777.9 m/z (Loss of CO)
UV Max	~225 nm (Similar to T4)
USP Designation	N-Formyl-T4 (Procedure 1)

Control Strategy in Drug Development

Excipient Selection

- Screening: Screen excipients (especially PEG, Povidone, Crospovidone) for formic acid and formaldehyde content using headspace GC.
- Specification: Set strict limits on "aldehyde content" in excipients for Levothyroxine formulations.

Formulation Design

- pH Micro-environment: N-formylation is acid-catalyzed. Formulating with a slightly alkaline buffering agent (e.g., Magnesium Oxide or Sodium Carbonate) can suppress the reaction, although it may risk other degradation pathways (deiodination). A neutral pH is optimal.
- Moisture Control: The reaction requires mobility often facilitated by moisture. Use low-moisture grade excipients and desiccants in packaging.

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